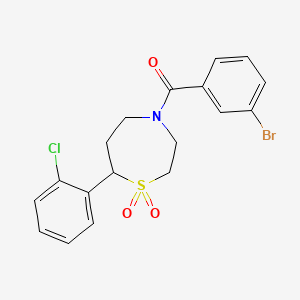
(3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C18H17BrClNO3S and its molecular weight is 442.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a member of the thiazepane family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by its unique structural features:
- Core Structure : A thiazepane ring with a dioxido group.
- Substituents : A bromophenyl and chlorophenyl group that enhance its biological activity.
Antimicrobial Properties
Research indicates that derivatives of thiazepanes exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that thiazepane derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Thiazepane derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways. For example, studies on related compounds revealed that they could inhibit tumor cell proliferation in vitro and in vivo models . The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and apoptosis.
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Certain thiazepane derivatives have been shown to inhibit enzymes such as α-glucosidase and other targets involved in metabolic pathways. This inhibition can lead to potential applications in managing diabetes and obesity .
Case Studies
Several case studies highlight the biological activities of similar compounds:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of thiazepane derivatives.
- Method : In vitro testing against various bacterial strains.
- Results : Significant inhibition was observed, particularly against Staphylococcus aureus and Escherichia coli.
-
Antitumor Efficacy Study :
- Objective : To assess the cytotoxic effects of thiazepane derivatives on cancer cell lines.
- Method : MTT assay for cell viability.
- Results : Notable reduction in cell viability was recorded for breast and lung cancer cell lines.
-
Enzyme Inhibition Study :
- Objective : To test the inhibitory effects on α-glucosidase.
- Method : Enzyme activity assay.
- Results : The compound exhibited a dose-dependent inhibition pattern, suggesting potential use in diabetes management.
Data Table of Biological Activities
Properties
IUPAC Name |
(3-bromophenyl)-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO3S/c19-14-5-3-4-13(12-14)18(22)21-9-8-17(25(23,24)11-10-21)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVLGJWVMQOYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














